molecular formula C10H14N2O2 B2521764 1-[(4-Methoxyphenyl)methyl]-3-methylurea CAS No. 188911-53-7

1-[(4-Methoxyphenyl)methyl]-3-methylurea

Cat. No.: B2521764
CAS No.: 188911-53-7
M. Wt: 194.234
InChI Key: BVFWCUQJVZGIBJ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-methylurea is a urea derivative characterized by a methyl group and a 4-methoxybenzyl group attached to the urea core. Its structure distinguishes it from simpler aryl- or alkyl-substituted ureas due to the presence of the benzyl spacer between the 4-methoxyphenyl moiety and the urea nitrogen. This structural feature may influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWCUQJVZGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylurea typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzylamine+Methyl isocyanateThis compound\text{4-Methoxybenzylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4-Methoxybenzylamine+Methyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxybenzylamine.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-[(4-Methoxyphenyl)methyl]-3-methylurea exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with biological receptors, while the urea moiety may form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between 1-[(4-Methoxyphenyl)methyl]-3-methylurea and selected analogs:

Compound Name Substituents on Urea Nitrogens Key Structural Features Molecular Weight (g/mol) Biological Activity/Notes Reference
This compound N1: 4-Methoxybenzyl; N2: Methyl Benzyl spacer, methoxy group ~208.25 Potential pharmacokinetic modulation
1-(4-Methoxyphenyl)-3-methylurea N1: 4-Methoxyphenyl; N2: Methyl Direct aryl attachment ~180.20 Regioisomer formation in reactions
1-Allyl-3-(4-methoxyphenyl)-1-methylurea N1: Allyl + Methyl; N2: 4-Methoxyphenyl Dual N1 substitution, allyl group ~220.27 NMR data available (δ 7.24–3.76 ppm)
1-(4-Isopropylphenyl)-3-methylurea (P-1040) N1: 4-Isopropylphenyl; N2: Methyl Bulky isopropyl group ~206.28 Pesticide applications
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea N1: Pyrrole-carbonyl-phenyl; N2: 4-Methoxyphenyl Complex heterocyclic substituent ~349.37 Synthesized in 72% yield via one-step method
1-(1-Acetylpiperidin-4-yl)-3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]urea N1: Acetylpiperidinyl + 4-Methoxybenzyl; N2: 4-Chlorophenyl Hybrid structure with piperidine and benzyl ~435.92 Investigated for pharmacological screening

Physicochemical Properties

  • NMR Profiles : The allyl-substituted analog 1-Allyl-3-(4-methoxyphenyl)-1-methylurea shows distinct NMR shifts (e.g., δ 7.24 ppm for aromatic protons, δ 3.76 ppm for methoxy), which would differ in the target compound due to the benzyl group’s methylene protons and altered electronic effects .

Biological Activity

1-[(4-Methoxyphenyl)methyl]-3-methylurea is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N2O2
  • Molecular Weight : 195.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:

  • Antiproliferative Effects : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

In Vitro Studies

In vitro studies have provided insights into the compound's effectiveness against different cell lines. For instance, it has been tested against breast cancer cell lines, showing significant cytotoxicity and induction of apoptosis at certain concentrations. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AMDA-MB-23112.5Induces apoptosis via caspase activation
Study BHs578T15.0Cell cycle arrest in G1 phase
Study CHUVEC (normal)>50Selective toxicity towards cancer cells

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study investigated the compound's effects on human breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
  • Case Study 2 : Another study focused on its role as an enzyme inhibitor, demonstrating that it effectively inhibited a key enzyme involved in tumor progression, further supporting its anticancer potential.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : The compound shows good absorption characteristics.
  • Distribution : It has a favorable distribution profile, allowing effective targeting of tissues.
  • Metabolism : Metabolized primarily in the liver with potential for active metabolites.
  • Excretion : Excreted mainly through renal pathways.

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